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molecular formula C14H12ClNO2 B3114397 phenyl N-(3-chloro-4-methylphenyl)carbamate CAS No. 201023-69-0

phenyl N-(3-chloro-4-methylphenyl)carbamate

Cat. No. B3114397
M. Wt: 261.7 g/mol
InChI Key: NGCYDIGMFLZZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129375B2

Procedure details

Preparation of (3-chloro-4-methyl-phenyl)-carbamic acid phenyl ester 2-chloro-4-amino toluene (282 mg, 2 mmol) was dissolved in THF (10 mL). The mixture was added sodium hydride (128 mg, 3.2 mmol) and stirred at room temperature for 15 minutes. Diphenyl N-cyano-carbonimidate (715 mg, 3.0 mmol) was added and the mixture was heated to reflux for 4 hours. The reaction mixture was cooled to room temperature, quenched by saturated NH4Cl (10 mL), filtered and the solid was dried in oven to give (3-chloro-4-methyl-phenyl)-carbamic acid phenyl ester as solid (0.5 g, 87%).
Name
(3-chloro-4-methyl-phenyl)-carbamic acid phenyl ester 2-chloro-4-amino toluene
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Diphenyl N-cyano-carbonimidate
Quantity
715 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C(N)C=CC=1C.[C:10]1([O:16][C:17](=[O:27])[NH:18][C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[C:21]([Cl:26])[CH:20]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[H-].[Na+]>C1COCC1>[C:10]1([O:16][C:17](=[O:27])[NH:18][C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[C:21]([Cl:26])[CH:20]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
(3-chloro-4-methyl-phenyl)-carbamic acid phenyl ester 2-chloro-4-amino toluene
Quantity
282 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)N)C.C1(=CC=CC=C1)OC(NC1=CC(=C(C=C1)C)Cl)=O
Step Two
Name
Quantity
128 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Diphenyl N-cyano-carbonimidate
Quantity
715 mg
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by saturated NH4Cl (10 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried in oven

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC1=CC(=C(C=C1)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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